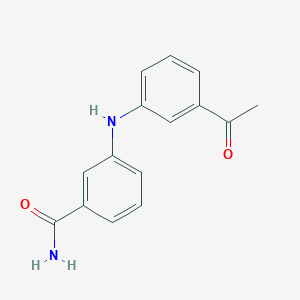
3-((3-Acetylphenyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Acetylphenyl)amino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an amino group and a benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Acetylphenyl)amino)benzamide typically involves the condensation of 3-acetylaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers high yields, low reaction times, and an eco-friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Acetylphenyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amine or thiol nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Applications De Recherche Scientifique
3-((3-Acetylphenyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit PARP, leading to cell death in cancer cells.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3-((3-Acetylphenyl)amino)benzamide primarily involves the inhibition of enzymes such as PARP. The compound binds to the active site of the enzyme, preventing it from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair. This inhibition leads to the depletion of cellular ATP levels, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzamide: An inhibitor of PARP with a similar structure but lacks the acetyl group.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide:
Uniqueness
3-((3-Acetylphenyl)amino)benzamide is unique due to the presence of the acetyl group, which enhances its binding affinity to enzyme active sites, making it a more potent inhibitor compared to its analogs
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-(3-acetylanilino)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-4-2-6-13(8-11)17-14-7-3-5-12(9-14)15(16)19/h2-9,17H,1H3,(H2,16,19) |
Clé InChI |
RCOZBBZCVFCOHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


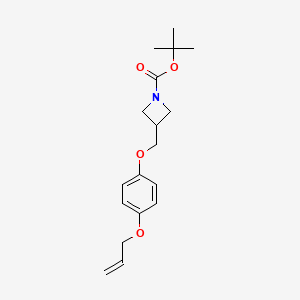
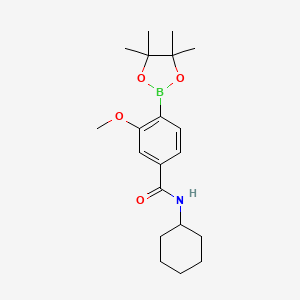
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)


![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)

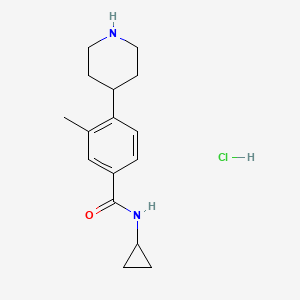
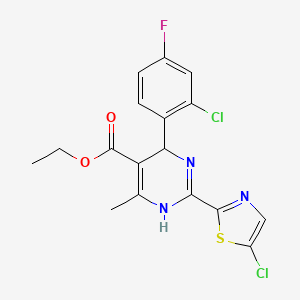
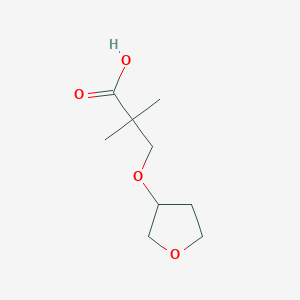

![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
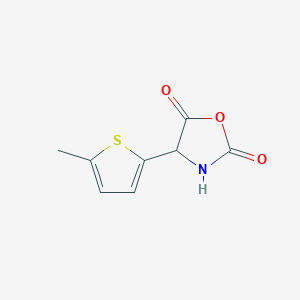
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
